1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
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Overview
Description
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of two chlorophenyl groups, a hydroxy group, and an imidazole ring, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl intermediates, followed by the introduction of the hydroxy group and the imidazole ring. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to bind to metal ions and enzymes, influencing their activity. The chlorophenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- **1-Propanone, 1,2-bis(2-bromophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
- **1-Propanone, 1,2-bis(2-fluorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-
Uniqueness
Compared to similar compounds, 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)- exhibits unique properties due to the presence of the chlorophenyl groups, which enhance its reactivity and biological activity. The combination of the hydroxy group and the imidazole ring further contributes to its versatility in chemical synthesis and research applications.
Properties
CAS No. |
107659-18-7 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
1,2-bis(2-chlorophenyl)-2-hydroxy-3-imidazol-1-ylpropan-1-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-15-7-3-1-5-13(15)17(23)18(24,11-22-10-9-21-12-22)14-6-2-4-8-16(14)20/h1-10,12,24H,11H2 |
InChI Key |
KIMIDHGECSSZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(CN2C=CN=C2)(C3=CC=CC=C3Cl)O)Cl |
Origin of Product |
United States |
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